5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
“5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a heterocyclic compound that features both benzothiazole and pyrimidine moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves the condensation of a benzothiazole derivative with a pyrimidine trione derivative. The reaction conditions may include:
Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the desired scale of production.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the pyrimidine trione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Possible applications as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in diagnostic imaging or assays.
Industry
Dyes and Pigments: Use in the formulation of dyes or pigments.
Polymer Additives:
Mechanism of Action
The mechanism of action of “5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrimidine Trione Derivatives: Compounds with similar pyrimidine trione structures.
Comparison
Unique Structural Features: The combination of benzothiazole and pyrimidine trione moieties in a single molecule.
Distinct Biological Activities: Potential for unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMKNDIOCZRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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